2-Fluoro-5-methoxyphenylboronic acid
Overview
Description
2-Fluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula FC6H3(OCH3)B(OH)2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound is transferred from boron to palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of complex organic structures through the creation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the successful formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also performed in a suitable solvent under controlled temperature conditions . These factors can influence the efficiency and outcome of the reaction .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The interaction between this compound and palladium involves the transmetalation step, where the boronic acid transfers its organic group to the palladium complex . This interaction is crucial for the successful completion of the coupling reaction, making this compound an essential reagent in organic synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins . While specific studies on this compound are limited, it is likely that it shares similar cellular effects with other boronic acids.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium catalysts during the Suzuki-Miyaura cross-coupling reaction. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium complex . This step is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may contribute to their biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but it may degrade when exposed to strong oxidizing agents . Long-term studies on the effects of this compound on cellular function are limited, but it is essential to consider potential degradation products and their impact on experimental outcomes.
Metabolic Pathways
Boronic acids can undergo metabolic transformations, including oxidation and conjugation reactions These metabolic processes can influence the compound’s activity and stability in biological systems
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Boronic acids can interact with transporters and binding proteins, which may influence their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Boronic acids can be directed to specific cellular compartments through targeting signals and post-translational modifications These localization mechanisms can influence the compound’s activity and function within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxyphenylboronic acid typically involves the borylation of 2-fluoro-5-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions with hydronaphthalenes.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.
Friedel-Crafts Alkylation: Lewis acids (e.g., aluminum chloride) and solvents (e.g., dichloromethane) are typically employed.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Friedel-Crafts Alkylation: The products are alkylated aromatic compounds, which are useful in various chemical industries.
Scientific Research Applications
2-Fluoro-5-methoxyphenylboronic acid has several scientific research applications:
Chemistry: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices
Comparison with Similar Compounds
5-Fluoro-2-methoxyphenylboronic acid: Similar structure but with the fluorine and methoxy groups swapped.
2-Methoxy-5-fluorophenylboronic acid: Another isomer with the same molecular formula but different substitution pattern.
Uniqueness: 2-Fluoro-5-methoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can modulate the electronic properties of the phenyl ring, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2-fluoro-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZOWYBCLEBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400047 | |
Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-19-7 | |
Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406482-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.